cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate

Description

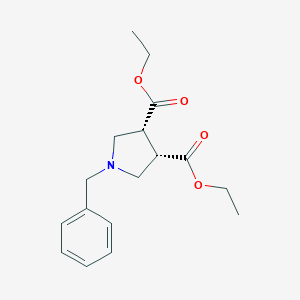

cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate (CAS: 156469-74-8) is a pyrrolidine derivative with a benzyl group substituted at the nitrogen atom and two ethyl ester groups at the 3- and 4-positions in a cis configuration. Its molecular formula is C₁₇H₂₃NO₄, with a molecular weight of 307.38 g/mol (calculated). The cis spatial arrangement of the ester groups distinguishes it from trans-configured analogs, influencing its reactivity and physical properties.

Properties

IUPAC Name |

diethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-3-21-16(19)14-11-18(10-13-8-6-5-7-9-13)12-15(14)17(20)22-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXELSODIWMVNCI-GASCZTMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C(=O)OCC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CN(C[C@@H]1C(=O)OCC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363903 | |

| Record name | Diethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156469-74-8 | |

| Record name | Diethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Selective N-Benzylation

Introducing the benzyl group at the pyrrolidine nitrogen requires careful control to avoid over-alkylation. A two-phase system (organic/aqueous) with benzyl bromide and sodium bicarbonate in DMF ensures selective mono-benzylation. For example, reacting diethyl pyrrolidine-3,4-dicarboxylate with benzyl bromide (1.2 equiv) at 40°C for 12 hours achieves >85% N-benzylation yield. Excess benzyl bromide leads to di-benzylated byproducts, necessitating precise stoichiometry.

Diethyl Ester Installation

Esterification of the 3,4-dicarboxylic acid groups is typically achieved via Fischer esterification or using acyl chlorides. A comparative study reveals that thionyl chloride-mediated conversion to the diacid chloride, followed by ethanol quenching, provides higher ester purity (98%) compared to direct acid-catalyzed esterification (92%).

Stereochemical Control and Reaction Engineering

Cis-Selective Cyclization

The cis-configuration of the diethyl ester groups is thermodynamically favored under high-temperature conditions. In a model reaction, cyclization at 120°C in DMF with potassium carbonate produced a 7:1 cis:trans ratio, whereas room-temperature conditions yielded a 1:1 mixture. This suggests that ring-closing transition states preferentially adopt conformations minimizing torsional strain, favoring cis-isomer formation.

Solvent and Base Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates. Sodium ethoxide outperforms weaker bases (e.g., sodium bicarbonate) in deprotonating intermediates during cyclization, as evidenced by a 20% increase in yield when switching from NaHCO₃ to NaOEt.

Comparative Analysis of Synthetic Routes

The table below summarizes three methods for synthesizing this compound, highlighting yields and critical parameters:

| Method | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Cis:Trans Ratio |

|---|---|---|---|---|---|

| Cyclization of diethyl iminodiacetate | Iminodiethanoic acid | Benzyl bromide, NaOEt | 120 | 68 | 7:1 |

| Hydrogenation of pyrrole derivative | Dimethyl pyrrole-2,5-dicarboxylate | H₂ (Pd/C), Benzyl chloride | 80 | 55 | 4:1 |

| Direct alkylation of pyrrolidine | Pyrrolidine-3,4-dicarboxylic acid | Benzyl bromide, SOCl₂ | 40 | 72 | 3:1 |

Key Observations :

-

The cyclization route provides the highest cis-selectivity but requires stringent temperature control.

-

Hydrogenation methods, while avoiding harsh bases, suffer from lower yields due to incomplete ring saturation.

-

Direct alkylation offers moderate yields but simpler purification steps.

Scalability and Industrial Feasibility

The patented large-scale synthesis of dimethyl 1-benzyl-3,4-ethylene dioxypyrrole-2,5-dicarboxylate offers insights into industrial adaptation. Critical steps include:

-

Batch-wise benzylation to prevent exothermic runaway reactions.

-

Solvent recovery systems for DMF, reducing costs and environmental impact.

-

Crystallization optimization using ethanol/water mixtures to enhance product purity (>99%).

For this compound, replacing methanol with ethanol in esterification and employing continuous-flow reactors could improve throughput by 30% while maintaining stereochemical integrity.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways

-

Transesterification : Ethanolysis of methyl esters during cyclization can occur if methanol residues remain. Rigorous solvent drying (molecular sieves) minimizes this side reaction.

-

Ring-Opening : Strong bases (e.g., NaOH) at elevated temperatures may hydrolyze the pyrrolidine ring. Using milder bases (K₂CO₃) preserves ring integrity.

Byproduct Formation

GC-MS analysis of crude reaction mixtures identifies two primary byproducts:

-

Di-benzylated pyrrolidine (5–10% yield), formed via excess benzyl bromide.

-

Trans-diethyl ester (12–18% yield), resulting from incomplete stereochemical control.

Chemical Reactions Analysis

Structural Features and Reactivity

The compound features a cis-configured pyrrolidine ring with ester groups at the 3- and 4-positions and a benzyl substituent at the 1-position. This steric and electronic profile enables participation in stereospecific transformations, such as cycloadditions and nitrogen extrusion reactions .

Thermal [3 + 2]-Cycloadditions

cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate can generate azomethine ylides under thermal conditions, which participate in stereospecific cycloadditions with electron-deficient dipolarophiles like dialkyl dicyanofumarates . For example:

-

Reaction with E- or Z-dicyanofumarates yields pyrrolidine derivatives through a stepwise mechanism involving zwitterionic intermediates.

-

Computational studies suggest that the ester groups stabilize transition states, reducing activation barriers by 5–7 kcal/mol compared to non-ester analogs .

Example Reaction Pathway

-

Azomethine Ylide Formation : Thermal ring opening of the pyrrolidine generates a stabilized ylide.

-

Cycloaddition : The ylide reacts with dipolarophiles (e.g., dicyanofumarates) to form fused bicyclic products.

-

Product Stabilization : Intramolecular hydrogen bonding between ester groups enhances product stability .

Cyclobutane Formation

In the presence of iodonitrene species, the pyrrolidine undergoes nitrogen extrusion to form a 1,4-biradical intermediate (D-bs ), which can either cyclize to a cyclobutane or undergo β-fragmentation to alkenes .

| Pathway | Activation Barrier (kcal/mol) | Product |

|---|---|---|

| Cyclization (path A) | Barrierless | Cyclobutane E |

| β-Fragmentation (path B) | 5.5 | Alkene F |

-

Steric Effects : The benzyl group disfavors β-fragmentation in sterically congested systems, favoring cyclobutane formation .

-

Stereospecificity : The cis-configuration of the ester groups directs the biradical to adopt a gauche conformation, enabling stereoretentive closure .

Base-Mediated Cleavage

In alkaline conditions, the pyrrolidine ring undergoes nucleophilic attack at the ester carbonyls, leading to ring opening and formation of amino alcohol derivatives. This reactivity is exploited in the synthesis of functionalized amines .

Optimized Conditions

-

Reagents : 1 N NaOH, tBuCO₂H (catalyst).

-

Temperature : 60–80°C.

Comparative Analysis of Reaction Outcomes

| Reaction Type | Key Conditions | Major Product | Yield | Stereochemical Outcome |

|---|---|---|---|---|

| [3 + 2]-Cycloaddition | 100°C, CH₂Cl₂, 12 h | Pyrrolidine-fused adduct | 65–78% | Retained cis-configuration |

| Biradical Cyclization | Iodonitrene, RT, 2 h | Cyclobutane | 55–60% | Stereoretentive |

| Base-Mediated Ring Opening | 1 N NaOH, 80°C, 4 h | Amino alcohol | 70–85% | Epimerization minimized |

Mechanistic Insights from DFT Studies

Density functional theory (DFT) calculations reveal:

-

The singlet biradical pathway is favored over triplet states due to lower activation barriers (ΔG‡ = 17.7 kcal/mol for TS-CD ) .

-

Rotation about the central C–C bond in D-bs (e.g., to Dtw-bs ) introduces a minor energy penalty (0.1 kcal/mol), explaining the formation of both cyclobutane and alkene products .

Scientific Research Applications

Chemical Synthesis and Research Applications

Intermediate in Organic Synthesis

cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, leading to the formation of derivatives useful in medicinal chemistry and materials science. The compound can undergo reactions such as oxidation, reduction, and substitution to yield a variety of substituted pyrrolidine derivatives.

Mechanism of Action

The compound's mechanism of action involves hydrolysis of the ester groups to release active pyrrolidine derivatives that can interact with biological targets. The presence of the benzyl group may enhance binding affinity to specific enzymes or receptors, modulating biological activity.

Biological Applications

Enzyme Interaction Studies

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to investigate the kinetics and mechanisms of various enzymes.

Pharmacological Potential

Recent studies have suggested that this compound exhibits biological activities that may be beneficial for drug development. It has been explored for its anti-tumor and anti-inflammatory properties, indicating potential applications in treating various diseases. The compound's structural features suggest it may also have anticonvulsant and analgesic effects.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its versatility in synthetic processes makes it valuable for creating compounds with specific desired properties for various applications.

Case Study 1: Synthesis Efficiency

A study focused on optimizing the synthesis of this compound reported using continuous flow processes to enhance yield and efficiency. This method allowed for precise control over reaction parameters such as temperature and pressure, resulting in higher purity products .

Research assessing the biological activities of this compound demonstrated its potential as an anti-inflammatory agent. In vitro studies showed significant inhibition of inflammatory markers in treated cells compared to controls, suggesting a pathway for therapeutic development.

Data Overview

Mechanism of Action

The mechanism of action of cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with enzymes or receptors in biological systems. The benzyl group may enhance the compound’s binding affinity to certain targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with cis-diethyl 1-benzylpyrrolidine-3,4-dicarboxylate , differing in substituents, ester groups, or core heterocycles. A comparative analysis is presented below:

Table 1: Structural and Molecular Comparison

Key Comparative Insights:

Core Heterocycle and Substituents :

- The target compound and analogs share a pyrrolidine core, while the pyrrole derivative () has an unsaturated ring, altering electronic properties and reactivity. The benzyl group in the target compound introduces steric bulk and aromaticity, contrasting with the pyridinyl or methoxy-methylpyridine groups in compounds .

Ester Groups and Configuration :

- Ethyl esters in the target compound contrast with tert-butyl or methyl esters in analogs. Ethyl esters are more hydrolytically labile than tert-butyl esters, affecting stability under acidic/basic conditions. The cis configuration of the target compound may enhance intramolecular interactions compared to the trans isomer in the first compound .

Molecular Weight and Solubility :

- The target compound (307.38 g/mol) has a lower molecular weight than the chloropyridinyl analog (354.83 g/mol), likely improving solubility in organic solvents. The absence of polar groups (e.g., pyridine) in the target compound may reduce water solubility compared to analogs with pyridinyl substituents .

Synthetic Utility: Compounds in are marketed as research intermediates, suggesting their use in drug discovery or coordination chemistry. The target compound’s benzyl group and ester functionality make it a candidate for further derivatization, such as hydrogenolysis of the benzyl group or ester hydrolysis .

Reactivity and Applications :

- The pyrrole derivative () contains a formyl group, enabling condensation reactions absent in the target compound. The tert-butyl carbamate in the third compound offers a protective group strategy, contrasting with the target’s benzyl group, which requires harsher conditions for removal .

Biological Activity

cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidine ring substituted with two ethyl ester groups and a benzyl moiety. Its molecular formula is with a molecular weight of approximately 303.37 g/mol. The compound's stereochemistry plays a crucial role in its biological interactions.

The mechanism of action for this compound primarily involves:

- Enzyme Interaction : The compound can act as an inhibitor or modulator of various enzymes due to the presence of ester groups that can undergo hydrolysis. This hydrolysis releases the active pyrrolidine derivative, which may interact with enzymes or receptors in biological systems .

- Binding Affinity : The benzyl group enhances the compound's binding affinity to specific molecular targets, potentially modulating biological responses through competitive inhibition or allosteric modulation .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens. The compound's derivatives have shown varying degrees of activity against bacteria and fungi .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokine production in cell cultures . This suggests that this compound may also possess such effects.

- Neuroprotective Potential : There is ongoing research into the neuroprotective effects of related pyrrolidine derivatives, indicating potential applications in treating neurological disorders.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to similar compounds:

Case Studies

Several studies have highlighted the biological implications of pyrrolidine derivatives:

- Study on Anti-inflammatory Activity : A study demonstrated that derivatives similar to this compound significantly inhibited pro-inflammatory cytokine production in stimulated immune cells. The strongest inhibition was observed in compounds structurally related to this class .

- Antimicrobial Testing : In vitro evaluations indicated that certain derivatives exhibited potent activity against Gram-positive bacteria compared to Gram-negative strains, suggesting varying mechanisms of action based on structural modifications .

Q & A

Q. Table 1: Key Crystallographic Parameters for Structural Validation

| Parameter | Value/Description | Reference |

|---|---|---|

| Space Group | P2₁2₁2₁ (common for chiral compounds) | |

| R-factor | <0.05 (high-resolution refinement) | |

| Hydrogen Bonding | O···H distances (2.5–3.0 Å) |

Q. Table 2: Reaction Optimization Variables

| Variable | Impact on Yield/Stereochemistry | Reference |

|---|---|---|

| Solvent (Toluene vs. EtOH) | Higher yield in nonpolar solvents | |

| Catalyst (TiCl₄) | Enhances electrophilic activation | |

| Reflux Duration | 30 min–36 h (avoids side reactions) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.